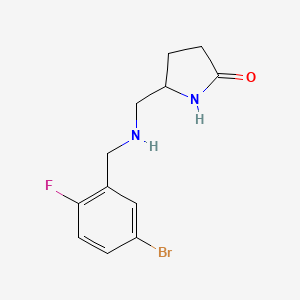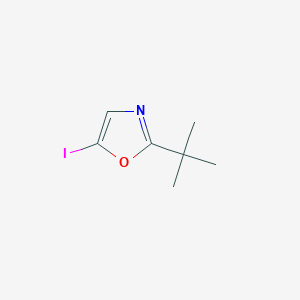
2-Tert-butyl-5-iodo-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-5-iodo-1,3-oxazole is a heterocyclic compound featuring an oxazole ring substituted with a tert-butyl group at the 2-position and an iodine atom at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-5-iodo-1,3-oxazole can be achieved through several methods. One common approach involves the use of tert-butyl isocyanide and aromatic aldehydes in the presence of a base such as sodium trifluoroacetate. This reaction typically proceeds under mild conditions and yields the desired oxazole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Tert-butyl-5-iodo-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like n-butyllithium or phenylmagnesium bromide are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Substitution Reactions: Products include various 5-substituted oxazole derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the oxazole ring, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-5-iodo-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-5-iodo-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The tert-butyl and iodine substituents can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
- 2-Tert-butyl-4-(4-chlorophenyl)oxazole
- 4-(4-bromophenyl)-2-tert-butyloxazole
- 5,7-di-tert-butyl-2-(thiophen-2-yl)benzo[d]oxazole
Comparison: 2-Tert-butyl-5-iodo-1,3-oxazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties. Compared to other tert-butyl-substituted oxazoles, it offers different substitution patterns and potential for diverse chemical transformations .
Eigenschaften
Molekularformel |
C7H10INO |
|---|---|
Molekulargewicht |
251.06 g/mol |
IUPAC-Name |
2-tert-butyl-5-iodo-1,3-oxazole |
InChI |
InChI=1S/C7H10INO/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3 |
InChI-Schlüssel |
IENRDJSFPWITMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC=C(O1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




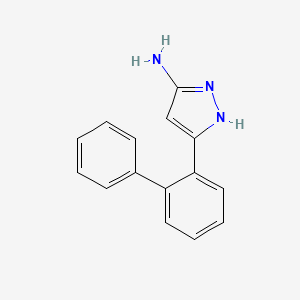
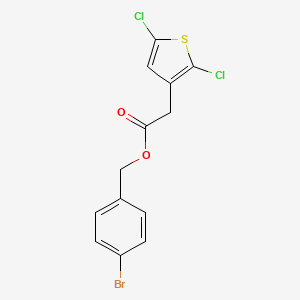

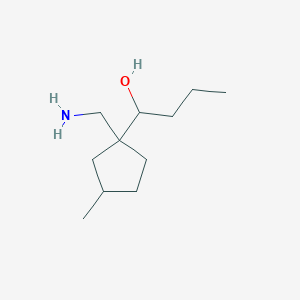
![tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate](/img/structure/B13483262.png)
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13483266.png)
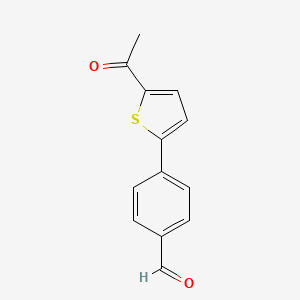

![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B13483282.png)

